5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a piperidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Pharmaceutical Industry: It serves as an intermediate in the production of various pharmaceuticals, contributing to the development of new medications.
Chemical Research: The compound is utilized in chemical research to explore new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-3-yloxy groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(piperidin-3-yloxy)pyrimidine hydrochloride
- 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
- 5-Methoxy-2-(piperidin-2-yloxy)pyrimidine hydrochloride
Uniqueness
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to the specific positioning of the methoxy and piperidin-3-yloxy groups on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methoxy-2-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-9-6-12-10(13-7-9)15-8-3-2-4-11-5-8;/h6-8,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTYZYLPURDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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